molecular formula C23H22O3 B14588962 2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione CAS No. 61124-67-2

2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione

Cat. No.: B14588962
CAS No.: 61124-67-2
M. Wt: 346.4 g/mol
InChI Key: MTKUFGLTAOLEMK-UHFFFAOYSA-N
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Description

2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is a spirocyclic compound characterized by a unique structural framework where a cyclopropane ring is fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione typically involves a multi-step process. One common method includes the cycloaddition reaction between a donor-acceptor cyclopropane and an α,β-unsaturated carbonyl compound. The reaction is often catalyzed by a base such as sodium hydroxide, which promotes the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced spirocyclic compounds, and substituted benzoyl derivatives.

Scientific Research Applications

2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Spiro[indene-1,2’-pyrrolidine]-3’,5’-dione: Another spirocyclic compound with a similar indene moiety but different substituents.

    Spiro[cyclopropane-1,2’-quinoline]-3’,4’-dione: Features a quinoline ring instead of an indene ring.

    Spiro[cyclopropane-1,2’-benzofuran]-3’,4’-dione: Contains a benzofuran ring, offering different electronic properties.

Uniqueness

2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is unique due to its specific combination of a pentylbenzoyl group and a spirocyclic indene-cyclopropane framework. This unique structure imparts distinct physicochemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

61124-67-2

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

2-(4-pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione

InChI

InChI=1S/C23H22O3/c1-2-3-4-7-15-10-12-16(13-11-15)20(24)19-14-23(19)21(25)17-8-5-6-9-18(17)22(23)26/h5-6,8-13,19H,2-4,7,14H2,1H3

InChI Key

MTKUFGLTAOLEMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2CC23C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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